2-Ethoxypyridin-4-ol
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Overview
Description
2-Ethoxypyridin-4-ol is an organic compound with the molecular formula C7H9NO2 It is a derivative of pyridine, featuring an ethoxy group at the second position and a hydroxyl group at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxypyridin-4-ol typically involves the ethoxylation of pyridin-4-ol. One common method is the reaction of pyridin-4-ol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxypyridin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 2-Ethoxypyridin-4-one.
Reduction: 2-Ethoxypiperidin-4-ol.
Substitution: 2-(Substituted)-pyridin-4-ol derivatives.
Scientific Research Applications
2-Ethoxypyridin-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Ethoxypyridin-4-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The ethoxy and hydroxyl groups can form hydrogen bonds and other interactions with the active sites of these targets, influencing their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
Pyridin-4-ol: Lacks the ethoxy group, making it less lipophilic.
2-Methoxypyridin-4-ol: Similar structure but with a methoxy group instead of an ethoxy group.
2-Ethoxypyridine: Lacks the hydroxyl group, affecting its reactivity and solubility.
Uniqueness: 2-Ethoxypyridin-4-ol is unique due to the presence of both ethoxy and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-ethoxy-1H-pyridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-2-10-7-5-6(9)3-4-8-7/h3-5H,2H2,1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKUHBGYFVZGNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)C=CN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717520 |
Source
|
Record name | 2-Ethoxypyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00717520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102074-26-0 |
Source
|
Record name | 2-Ethoxypyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00717520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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